

Unraveling the Evolutionary Lineage of the Nudivirus Structural Protein VP91: A Technical Guide

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Compound of Interest		
Compound Name:	OdVP2	
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Abstract

The VP91 protein is a crucial structural component of Oryctes rhinoceros nudivirus (OrNV), a significant biological control agent for the coconut rhinoceros beetle. Understanding the evolutionary relationships of VP91 and its homologs across different viral species is paramount for elucidating virion assembly, identifying conserved functional domains, and potentially developing novel antiviral strategies. This technical guide provides an in-depth analysis of the evolutionary standing of the OrNV VP91 protein, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows. While the specific term "OdVP2" as initially queried does not correspond to a recognized viral protein, our investigation points to the structural protein VP91 of Oryctes rhinoceros nudivirus (OrNV) as the likely subject of interest, given the context of viruses affecting the Oryctes genus.

Introduction

Oryctes rhinoceros nudivirus (OrNV) is an enveloped, rod-shaped virus with a large circular double-stranded DNA genome. It belongs to the Nudiviridae family, a group of viruses that infect insects and other arthropods. The virion structure is complex, comprising numerous proteins that encapsidate the viral genome and facilitate entry into host cells. Among these, the



structural proteins are fundamental to the integrity and infectivity of the virus. VP91 is a conserved core protein within the Nudiviridae and has homologs in the related Baculoviridae family, where it is known to be a component of the nucleocapsid. This guide focuses on the phylogenetic placement and comparative analysis of OrNV VP91 and its homologs.

Quantitative Analysis of VP91 and Homologs

The evolutionary distance between OrNV VP91 and its homologs in other nudiviruses and baculoviruses can be quantified through sequence identity and similarity scores. These metrics provide a clear measure of the conservation of these critical structural proteins across different viral lineages.

Protein	Virus Species	Family	Homolog of OrNV VP91	Amino Acid Identity (%)	Reference Sequence (GenBank)
VP91	Oryctes rhinoceros nudivirus (OrNV)	Nudiviridae	-	100	YP_0023214 17.1
VP91 homolog	Gryllus bimaculatus nudivirus (GbNV)	Nudiviridae	VP91	45.2	YP_0011112 69.1
VP91 homolog	Heliothis zea nudivirus 1 (HzNV-1)	Nudiviridae	VP91	42.1	NP_047728.1
VP39 (Homolog)	Autographa californica multiple nucleopolyhe drovirus (AcMNPV)	Baculoviridae	VP91	28.9	NP_054113.1



Table 1: Amino Acid Sequence Identity of OrNV VP91 and its Homologs. Pairwise sequence alignments were performed using BLASTp to determine the percentage of identical amino acids between the full-length protein sequences.

Experimental Protocols

The study of the evolutionary relationships of viral proteins like VP91 relies on a series of well-established molecular biology and bioinformatics techniques. Below are detailed protocols for the key experiments involved in such an analysis.

Viral DNA Extraction from Insect Tissue

This protocol describes the extraction of high-quality viral DNA from infected insect tissues, a crucial first step for gene cloning and sequencing.

Materials:

- Infected insect tissue (e.g., fat body, midgut)
- Liquid nitrogen
- Mortar and pestle
- Lysis buffer (100 mM Tris-HCl pH 8.0, 100 mM EDTA, 1% SDS, 20 μg/mL Proteinase K)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Chloroform:Isoamyl alcohol (24:1)
- 3 M Sodium acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water

Procedure:



- Freeze up to 100 mg of infected insect tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a microcentrifuge tube containing 500 μL of lysis buffer.
- Incubate the mixture at 55°C for 2-3 hours with occasional vortexing to ensure complete lysis.
- Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper aqueous phase to a new tube.
- Repeat the phenol:chloroform:isoamyl alcohol extraction.
- Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 4.
- Transfer the aqueous phase to a new tube and add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
- Incubate at -20°C overnight to precipitate the DNA.
- Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
- Wash the DNA pellet with 500 μL of ice-cold 70% ethanol and centrifuge for 10 minutes.
- Air-dry the pellet and resuspend in 50 μL of nuclease-free water.

Gene Cloning and Sequencing of vp91

This protocol outlines the amplification of the vp91 gene from purified viral DNA and its subsequent cloning and sequencing.

Materials:

- Purified viral DNA
- vp91-specific primers (forward and reverse)



- · High-fidelity DNA polymerase and reaction buffer
- dNTP mix
- PCR thermocycler
- Agarose gel and electrophoresis system
- Gel extraction kit
- T-A cloning vector (e.g., pGEM-T Easy)
- T4 DNA ligase
- · Competent E. coli cells
- LB agar plates with appropriate antibiotic and X-gal/IPTG
- Plasmid miniprep kit
- · Sanger sequencing facility

Procedure:

- Design primers specific to the flanking regions of the OrNV vp91 gene based on the published genome sequence.
- Perform PCR using the purified viral DNA as a template and the designed primers. Use a high-fidelity polymerase to minimize errors.
- Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.
- Excise the DNA band from the gel and purify the DNA using a gel extraction kit.
- Ligate the purified PCR product into a T-A cloning vector.
- Transform the ligation mixture into competent E. coli cells and plate on selective LB agar plates.



- Select white colonies and grow overnight in liquid LB medium.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the insert by restriction digestion and agarose gel electrophoresis.
- Send the purified plasmid for Sanger sequencing using vector-specific primers.

Phylogenetic Analysis

This protocol details the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of VP91 protein sequences.

Software:

- MEGA (Molecular Evolutionary Genetics Analysis) or similar phylogenetic software
- ClustalW or MUSCLE for multiple sequence alignment

Procedure:

- Sequence Retrieval: Obtain the amino acid sequences of OrNV VP91 and its homologs from public databases like NCBI GenBank.
- Multiple Sequence Alignment:
 - Import the sequences in FASTA format into MEGA.
 - Align the sequences using the ClustalW or MUSCLE algorithm with default parameters.
 - Manually inspect and edit the alignment to remove poorly aligned regions and large gaps.
- Phylogenetic Tree Construction:
 - In MEGA, select the "Phylogeny" menu and choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).
 - For the Maximum Likelihood method, it is recommended to first find the best-fit substitution model for the dataset.



- Set the bootstrap value to 1000 replications to assess the statistical support for the tree topology.
- Compute the phylogenetic tree.
- · Tree Visualization and Interpretation:
 - The resulting phylogenetic tree will display the evolutionary relationships, with branch lengths representing the degree of genetic divergence.
 - Bootstrap values at the nodes indicate the confidence in the branching pattern.

Visualizations of Workflows and Pathways Experimental Workflow for Phylogenetic Analysis

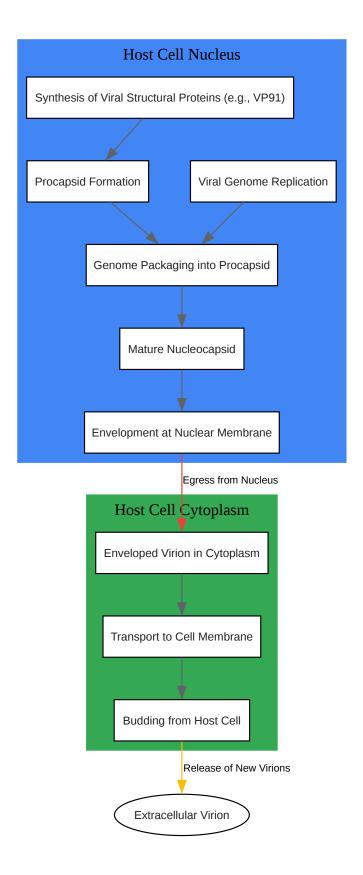


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Workflow for the phylogenetic analysis of OrNV VP91.

Conceptual Model of Nudivirus Virion Assembly and Egress





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Conceptual model of nudivirus assembly and egress.



Conclusion

The analysis of the OrNV structural protein VP91 and its homologs provides valuable insights into the evolutionary history of nudiviruses and their relationship with baculoviruses. The conserved nature of VP91 across different nudivirus species underscores its critical role in virion structure and function. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to conduct similar evolutionary studies. Further research into the specific protein-protein interactions involving VP91 during virion assembly will be crucial for a complete understanding of the nudivirus life cycle and for the development of targeted antiviral therapies.

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